![molecular formula C9H18FNO B2540144 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol CAS No. 1823227-90-2](/img/structure/B2540144.png)
2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C9H18FNO and a molecular weight of 175.24 g/mol. This compound features a piperidine ring substituted with a fluoroethyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with fluoroethylating agents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-4-yl)ethan-1-ol: Lacks the fluoroethyl group, making it less potent in certain applications.
4-Piperidineethanol: Similar structure but without the fluoroethyl substitution, leading to different reactivity and biological activity.
Uniqueness
2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol is unique due to the presence of the fluoroethyl group, which can significantly enhance its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in the development of pharmaceuticals and other fine chemicals .
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)piperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c10-4-7-11-5-1-9(2-6-11)3-8-12/h9,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMDPZGRGNFEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
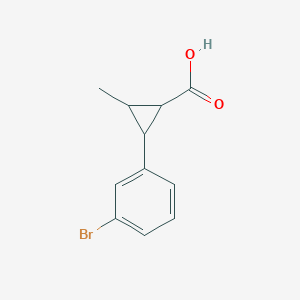
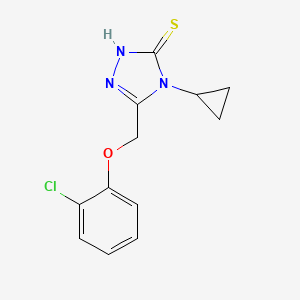
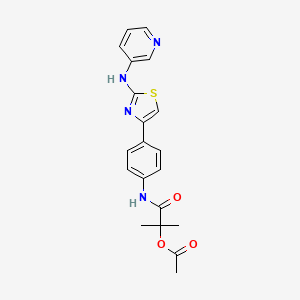
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)
![6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid](/img/structure/B2540074.png)
![2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2540075.png)
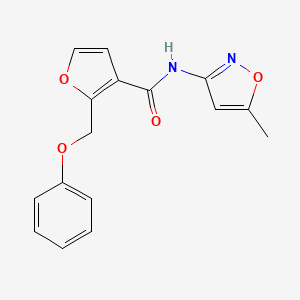
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)
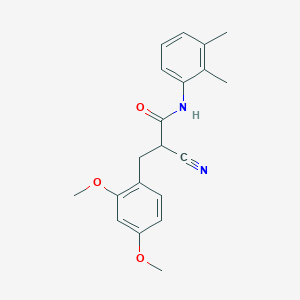
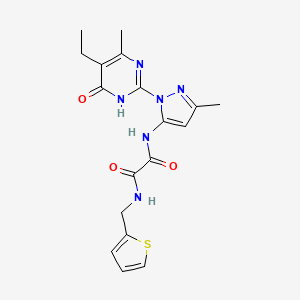
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)
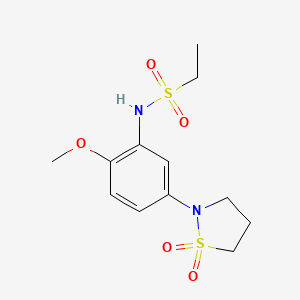
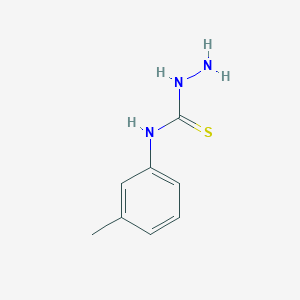
![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)
